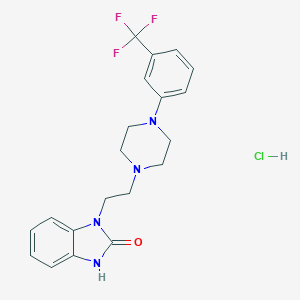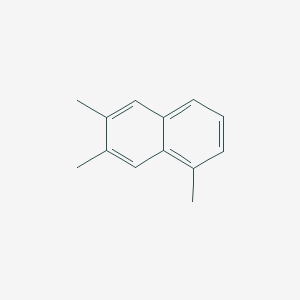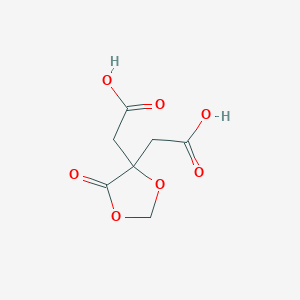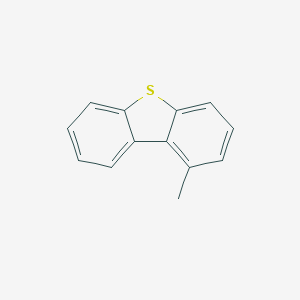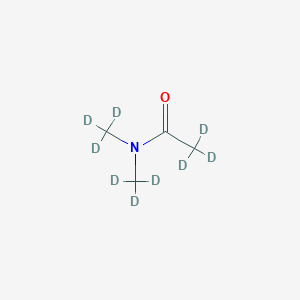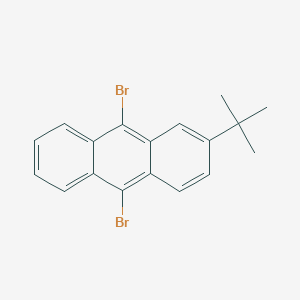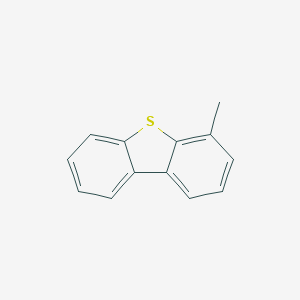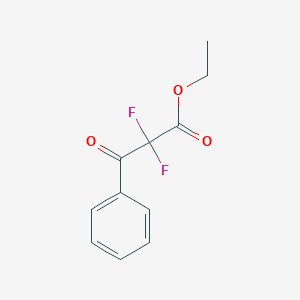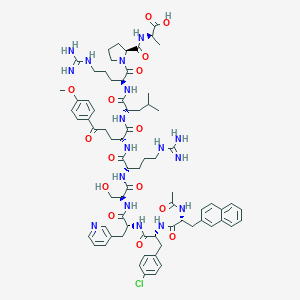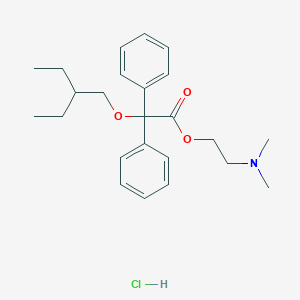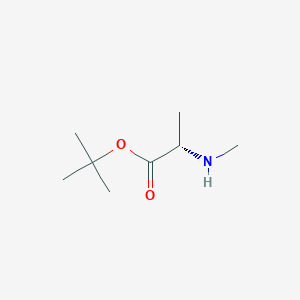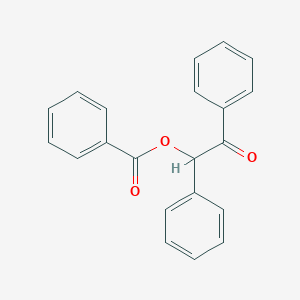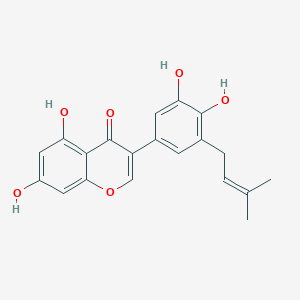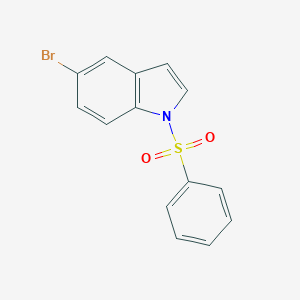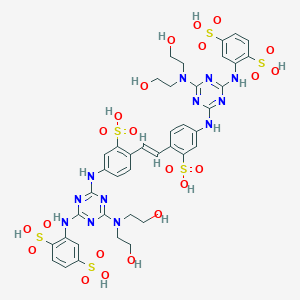
Rylux bsu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rylux bsu is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is synthesized using a unique method that allows for the production of high purity and consistent quality. Rylux bsu has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of Rylux bsu is not fully understood. However, it is believed to act as an antioxidant, protecting cells and tissues from damage caused by reactive oxygen species. Additionally, Rylux bsu may have an effect on the function of ion channels in cells, which can impact cellular signaling and communication.
Biochemische Und Physiologische Effekte
Rylux bsu has been shown to have a wide range of biochemical and physiological effects. These include reducing oxidative stress, protecting against cell damage, and modulating ion channels. Additionally, Rylux bsu may have an effect on neurotransmitter release and uptake, which can impact neuronal signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Rylux bsu in lab experiments is its consistent quality and purity. This allows researchers to control for variables and ensure that their results are reliable. Additionally, Rylux bsu is relatively easy to work with and can be used in a variety of experimental setups.
One limitation of using Rylux bsu is that its mechanism of action is not fully understood. This can make it difficult to interpret results and design experiments that target specific pathways or processes. Additionally, Rylux bsu may not be effective in all experimental models, and researchers should carefully consider its use in their specific context.
Zukünftige Richtungen
There are numerous future directions for research on Rylux bsu. One potential avenue is to further investigate its mechanism of action and how it impacts cellular signaling and communication. Additionally, researchers could explore the potential therapeutic applications of Rylux bsu, particularly in the context of neurological disorders and oxidative stress-related diseases. Finally, there is a need for more studies on the safety and toxicity of Rylux bsu, particularly in vivo.
Synthesemethoden
The synthesis of Rylux bsu involves several steps, including the use of specialized equipment and reagents. The process begins with the reaction of a starting material with a reagent to form an intermediate compound. This intermediate is then treated with another reagent to produce the final product, Rylux bsu. The synthesis method is carefully controlled to ensure that the purity and quality of the compound are consistent.
Wissenschaftliche Forschungsanwendungen
Rylux bsu has numerous applications in scientific research. It can be used as a tool to study the biochemical and physiological effects of various substances and conditions. For example, researchers have used Rylux bsu to study the effects of drugs on the nervous system, as well as the mechanisms of action of various neurotransmitters. Additionally, Rylux bsu has been used to study the effects of oxidative stress on cells and tissues.
Eigenschaften
CAS-Nummer |
114456-70-1 |
|---|---|
Produktname |
Rylux bsu |
Molekularformel |
C40H44N12O22S6 |
Molekulargewicht |
1237.2 g/mol |
IUPAC-Name |
2-[[4-[bis(2-hydroxyethyl)amino]-6-[4-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(2,5-disulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-3-sulfoanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonic acid |
InChI |
InChI=1S/C40H44N12O22S6/c53-15-11-51(12-16-54)39-47-35(45-37(49-39)43-29-21-27(75(57,58)59)7-9-31(29)77(63,64)65)41-25-5-3-23(33(19-25)79(69,70)71)1-2-24-4-6-26(20-34(24)80(72,73)74)42-36-46-38(50-40(48-36)52(13-17-55)14-18-56)44-30-22-28(76(60,61)62)8-10-32(30)78(66,67)68/h1-10,19-22,53-56H,11-18H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H2,41,43,45,47,49)(H2,42,44,46,48,50)/b2-1+ |
InChI-Schlüssel |
IWCYXDKDGNKCFU-OWOJBTEDSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=C(C=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CCO)CCO)NC6=C(C=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=C(C=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CCO)CCO)NC6=C(C=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Kanonische SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=C(C=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CCO)CCO)NC6=C(C=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Verwandte CAS-Nummern |
68971-49-3 (hexa-hydrochloride salt) |
Synonyme |
2,2'-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-(bis(2-hydroxyethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis-1,4-benzenedisulfonic acid Rylux BSU Rylux BSU hexasodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



